An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dimethylnaphthalene
An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dimethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylnaphthalene (B47081) is an aromatic hydrocarbon belonging to the group of dimethylnaphthalenes, which are polycyclic aromatic hydrocarbons (PAHs) with a naphthalene (B1677914) backbone substituted with two methyl groups.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, and relevant experimental protocols. Given its role as a polycyclic aromatic hydrocarbon, understanding its metabolic pathways, such as interactions with cytochrome P450 enzymes, is crucial for toxicological and drug metabolism studies.[2][3][4]
Chemical Structure and Identifiers
The structural identity of 1,3-Dimethylnaphthalene is well-defined by various chemical nomenclature and registry systems. The molecule consists of a naphthalene ring system with methyl groups attached at the 1 and 3 positions.
| Identifier | Value |
| IUPAC Name | 1,3-dimethylnaphthalene[1] |
| CAS Number | 575-41-7[1][5] |
| Molecular Formula | C₁₂H₁₂[1][6] |
| SMILES | CC1=CC2=CC=CC=C2C(=C1)C[1] |
| InChI | InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3[1][6] |
| InChIKey | QHJMFSMPSZREIF-UHFFFAOYSA-N[1][6] |
Physicochemical Properties
The physical and chemical properties of 1,3-Dimethylnaphthalene are summarized in the table below. These properties are essential for its handling, purification, and use in experimental settings.
| Property | Value |
| Molecular Weight | 156.22 g/mol [1] |
| Appearance | Clear, light yellow liquid[1][7] |
| Melting Point | -5 °C[5] |
| Boiling Point | 263 °C (lit.) |
| Density | 0.982 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.609 (lit.) |
| Vapor Pressure | 0.0084 mmHg[1] |
| Flash Point | 109 °C / 228.2 °F (closed cup) |
Spectroscopic Profile
The spectroscopic data are critical for the structural elucidation and quantification of 1,3-Dimethylnaphthalene.
| Spectroscopic Data | Description |
| ¹H NMR | Spectral data available, typically showing signals for aromatic and methyl protons. |
| ¹³C NMR | Spectral data available, with expected signals for aromatic and methyl carbons.[8] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight.[6] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for aromatic C-H and C=C stretching, as well as C-H bending vibrations of the methyl groups.[9][10] |
Experimental Protocols
Synthesis of Dimethylnaphthalenes
A general multi-step synthesis for producing specific dimethylnaphthalenes has been described.[11] This process can be adapted for the targeted synthesis of 1,3-Dimethylnaphthalene.
Methodology:
-
Alkenylbenzene Formation: Reaction of an appropriate xylene isomer (e.g., m-xylene) with butadiene to form an alkenylbenzene.
-
Cyclization: The resulting alkenylbenzene undergoes cyclization to form one or more dimethyltetralins. This step is typically catalyzed by a solid acidic catalyst like silica-alumina or a zeolite.
-
Dehydrogenation: The dimethyltetralin(s) are dehydrogenated to form the corresponding dimethylnaphthalene(s). This is often performed in the vapor phase in a hydrogen atmosphere at temperatures ranging from 220°C to 420°C.[11]
-
Isomerization (if necessary): The resulting mixture of dimethylnaphthalene isomers can be isomerized to enrich the desired 1,3-isomer. This can be achieved using catalysts such as a Type Y aluminosilicate (B74896) zeolite at temperatures between 240°C and 350°C.[11]
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of PAHs like 1,3-Dimethylnaphthalene in various matrices.
Methodology:
-
Sample Preparation:
-
For solid samples, perform a solvent extraction using a suitable solvent like hexane (B92381) or dichloromethane.
-
For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.[12]
-
The extract is then concentrated and may be subjected to a clean-up step using column chromatography if the matrix is complex.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a J&W DB-5ms UI (20 m × 0.18 mm × 0.18 µm), is suitable.[13]
-
Injector: Split/splitless injector at 280°C.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]
-
Oven Program: A temperature gradient is used to separate the components, for example, starting at 40°C and ramping up to 320°C.[13]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity and specificity in quantifying known analytes.[13]
-
-
-
Data Analysis:
-
Identification of 1,3-Dimethylnaphthalene is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantification is typically performed using an internal standard and a calibration curve.
-
Biological Activity and Metabolic Pathway
1,3-Dimethylnaphthalene, as a PAH, is subject to metabolic activation by cytochrome P450 (CYP450) enzymes, which is a critical consideration in toxicology and drug development.[14] The metabolism of the parent compound, naphthalene, by human liver microsomal CYP450 enzymes has been studied, with CYP1A2 and CYP3A4 being key isoforms in its oxidation.[3][4] This process typically involves the formation of epoxides, which can then be converted to dihydrodiols and phenols. While specific studies on 1,3-dimethylnaphthalene are less common, a similar metabolic pathway is expected.
Below is a conceptual workflow for a typical in vitro experiment to assess the metabolism of a compound like 1,3-Dimethylnaphthalene.
Caption: Workflow for assessing in vitro metabolism.
Safety and Handling
1,3-Dimethylnaphthalene is classified as hazardous to the aquatic environment (acute and long-term).[9] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area to avoid inhalation. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. 1,3-Dimethylnaphthalene | C12H12 | CID 11327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carcinogenic Metabolic Activation Process of Naphthalene by the Cytochrome P450 Enzyme 1B1: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Naphthalene, 1,3-dimethyl- [webbook.nist.gov]
- 7. 1,3-DIMETHYLNAPHTHALENE(575-41-7) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Naphthalene, 1,3-dimethyl- [webbook.nist.gov]
- 10. Naphthalene, 1,3-dimethyl- [webbook.nist.gov]
- 11. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. nemc.us [nemc.us]
- 14. Enzyme Activity of Natural Products on Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
